molecular formula C6H13N3O2 B1211841 delta-Guanidinovaleric acid CAS No. 462-93-1

delta-Guanidinovaleric acid

Cat. No.: B1211841
CAS No.: 462-93-1
M. Wt: 159.19 g/mol
InChI Key: UKUBCVAQGIZRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-Guanidinovaleric acid (dGVA) is an amino acid derivative found in various plants and animals, and it is a naturally occurring compound with a wide range of applications in the field of scientific research. dGVA has been used in a variety of laboratory experiments and studies, and its properties have been studied extensively.

Scientific Research Applications

  • Neurotransmitter Release : GVA is known to induce the release of dopamine and serotonin in the rat striatum. It acts as a gamma-aminobutyric acid (GABA) antagonist, and its application has been shown to significantly increase the amount of dopamine and serotonin released. GABA agonists like muscimol and baclofen can inhibit this GVA-induced release, suggesting interactions between GVA and GABA receptors (Kabuto et al., 1995).

  • Hyperargininemia Research : GVA has been identified in the urine of patients with hyperargininemia. This finding suggests that GVA could be a potential biomarker for this condition and may play a role in its pathophysiology (Marescau et al., 1979).

  • Convulsant Effects and Inhibition of Neurotransmitter Responses : Studies have shown that GVA can act as a convulsant and inhibit responses to inhibitory neurotransmitters like GABA and glycine in mouse neurons. This suggests its role in modifying neurotransmitter activity and potentially contributing to seizure activities (De Deyn et al., 1988).

  • Guanidino Compound Analysis : GVA, among other guanidino compounds, has been studied in various biological tissues, providing insights into species-specific differences and its natural occurrence in ureotelic animals. This research is crucial for understanding the metabolic pathways and biological functions of GVA (Marescau et al., 1992).

  • Detection in Biological Fluids : The identification of GVA in human urine through techniques like chromatography and mass spectrometry underscores its presence and potential significance in human metabolism (Yokoi et al., 1987).

  • Epileptogenic Potential : GVA has been shown to induce epileptiform discharges in animal models, suggesting its role in epileptogenesis and as a potential tool for studying seizure mechanisms (Marescau et al., 1983).

Safety and Hazards

There is limited information available on the safety and hazards of delta-Guanidinovaleric acid. It is recommended to handle it with care and use appropriate safety measures .

Mechanism of Action

Target of Action

Delta-Guanidinovaleric acid (DGVA), also known as 5-guanidinopentanoic acid, primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between excitation and inhibition in the brain.

Mode of Action

DGVA acts directly on the GABA receptors, inducing sporadic spike discharges . This interaction with the GABA receptors suggests that DGVA might be a specific GABA-receptor antagonist .

Biochemical Pathways

The primary biochemical pathway affected by DGVA is the GABAergic pathway . By acting as a GABA-receptor antagonist, DGVA can disrupt the normal inhibitory function of these receptors, leading to increased neuronal excitability .

Pharmacokinetics

One study suggests that dgva can induce spike discharges within 5-10 minutes after topical application on the pia mater of the sensorimotor cortex . This suggests that DGVA can rapidly cross the blood-brain barrier and exert its effects.

Result of Action

The primary result of DGVA’s action is the induction of sporadic spike discharges, which are a type of abnormal electrical activity in the brain . These discharges can lead to various neurological effects, potentially including seizures .

Action Environment

The action of DGVA is influenced by the environment within the brain. For example, the presence of other compounds can modulate the effects of DGVA. In one study, the spike discharges induced by DGVA were completely suppressed within 10 minutes of supplementary application of GABA, L-GABOB, or muscimol .

Biochemical Analysis

Biochemical Properties

Delta-Guanidinovaleric acid is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-arginine-glycine transamidase, which mediates the transamidination of arginine to glycine, yielding guanidinoacetate. This compound can also be formed through the transamidination of δ-aminovaleric acid by the same enzyme . Additionally, this compound acts as a specific GABA-receptor antagonist, influencing neurotransmission and potentially inducing spike discharges in the brain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The application of this compound on the pia mater of the sensorimotor cortex has been shown to induce sporadic spike discharges, indicating its impact on neuronal activity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. As a GABA-receptor antagonist, this compound binds to these receptors and inhibits their normal function, leading to altered neuronal activity. This binding interaction is specific and can induce spike discharges in the brain, as observed in electroencephalographic studies . Additionally, this compound may influence enzyme activity and gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the application of this compound can induce spike discharges within minutes, but the duration and persistence of these effects may vary

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may induce mild effects on neuronal activity, while higher doses can lead to more pronounced spike discharges and potential neurotoxicity . It is essential to determine the threshold effects and any toxic or adverse effects at high doses to ensure the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to guanidino compounds. It can be formed through the transamidination of δ-aminovaleric acid by L-arginine-glycine transamidase

Properties

IUPAC Name

5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUBCVAQGIZRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196772
Record name delta-Guanidinovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-93-1
Record name delta-Guanidinovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-Guanidinovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
delta-Guanidinovaleric acid
Reactant of Route 2
delta-Guanidinovaleric acid
Reactant of Route 3
delta-Guanidinovaleric acid
Reactant of Route 4
delta-Guanidinovaleric acid
Reactant of Route 5
Reactant of Route 5
delta-Guanidinovaleric acid
Reactant of Route 6
delta-Guanidinovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.